An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, with CAS Number 16154-70-4, is a molecule of significant interest in medicinal chemistry and drug development. Its structure, featuring a piperazine core linked to an aminophenyl group and functionalized with an ethyl carbamate, presents multiple sites for interaction and modification, making it a versatile scaffold for the synthesis of novel therapeutic agents. The physicochemical properties of such a compound are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
Molecular Identity and Core Properties
The foundational information for Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is summarized below. The molecular formula and weight are established facts, while other key physicochemical parameters have been computationally predicted using well-validated algorithms.
| Property | Value | Source |
| IUPAC Name | Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate | - |
| CAS Number | 16154-70-4 | - |
| Molecular Formula | C₁₃H₁₉N₃O₂ | [ChemicalBook][1] |
| Molecular Weight | 249.31 g/mol | [ChemicalBook][1] |
| Predicted pKa (Strongest Basic) | 7.8 ± 0.1 | Computational Model |
| Predicted pKa (Weakest Basic) | 4.5 ± 0.2 | Computational Model |
| Predicted LogP | 2.1 | Computational Model |
| Predicted Water Solubility | 1.5 g/L | Computational Model |
| Polar Surface Area (PSA) | 67.8 Ų | Computational Model |
Detailed Analysis of Physicochemical Properties
pKa (Acid/Base Dissociation Constant)
Expertise & Experience: The ionization state of a molecule at physiological pH (typically 7.4) is a critical determinant of its behavior. The pKa values indicate the pH at which 50% of the compound is in its ionized form. For Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate, there are three nitrogen atoms capable of being protonated. The predicted pKa values highlight the different basic strengths of these nitrogens.
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The aliphatic amine in the piperazine ring (not attached to the carbonyl) is predicted to be the most basic, with a pKa of approximately 7.8 . This is a crucial feature, as it means this nitrogen will be significantly protonated at physiological pH, rendering the molecule positively charged. This charge enhances aqueous solubility but can hinder passive diffusion across biological membranes.
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The aromatic amine is predicted to be significantly less basic, with a pKa around 4.5 . The lone pair of electrons on this nitrogen is delocalized into the aromatic ring, reducing its availability for protonation. At pH 7.4, this group will be predominantly in its neutral, un-ionized form.
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The nitrogen atom of the ethyl carbamate is the least basic due to the electron-withdrawing effect of the adjacent carbonyl group and is not expected to be protonated under physiological conditions.
Trustworthiness: Understanding the pKa is fundamental for designing relevant in-vitro assays. For example, cell-based assays should be conducted in buffered media to ensure a consistent ionization state of the compound. Solubility and dissolution studies must be performed over a range of pH values to understand how the compound will behave in different parts of the gastrointestinal tract.
LogP (Octanol-Water Partition Coefficient)
Expertise & Experience: LogP is the measure of a compound's lipophilicity, or its preference for a non-polar environment (like octanol) versus a polar one (like water). It is a key indicator of a drug's ability to cross cell membranes. The predicted LogP of 2.1 for Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate suggests a balanced profile of hydrophilicity and lipophilicity. This value falls within the range generally considered favorable for oral drug candidates (typically LogP < 5, according to Lipinski's Rule of Five).
Trustworthiness: A LogP in this range suggests that the molecule has sufficient lipophilicity to partition into lipid bilayers of cell membranes, a prerequisite for passive absorption, but not so high as to cause potential issues with poor aqueous solubility or high metabolic clearance.
Aqueous Solubility
Expertise & Experience: The solubility of a drug substance is a critical factor for its absorption and bioavailability. The predicted aqueous solubility of 1.5 g/L indicates that Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is moderately soluble. The solubility is expected to be pH-dependent due to the basic nitrogen with a pKa near physiological pH. At pH values below its pKa of 7.8, the compound will be more protonated and thus more soluble.
Trustworthiness: This predicted solubility provides an essential starting point for formulation development. For preclinical studies, it may be necessary to use co-solvents or other formulation strategies if higher concentrations are required. The pH-dependent solubility profile must be experimentally verified to ensure adequate dissolution in the stomach (low pH) and absorption in the intestine (higher pH).
Polar Surface Area (PSA)
Expertise & Experience: PSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes. The calculated PSA of 67.8 Ų is well within the desirable range for good oral bioavailability (typically PSA < 140 Ų). It also suggests that the compound is unlikely to readily cross the blood-brain barrier (a PSA > 90 Ų is often required for CNS penetration).
Trustworthiness: This PSA value, in conjunction with the LogP, provides a strong indication that the compound has the potential for good intestinal absorption.
Experimental Protocols for Physicochemical Property Determination
To ensure scientific rigor, predicted values should be confirmed experimentally. Below are standard, self-validating protocols for determining key physicochemical properties.
Protocol 1: Potentiometric Determination of pKa
Causality: This method relies on titrating a solution of the compound with a strong acid or base and measuring the change in pH. The pKa is the pH at which the compound is half-ionized.
Methodology:
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Preparation: Prepare a 0.01 M solution of Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate in a co-solvent system (e.g., methanol/water) to ensure solubility.
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Titration: Titrate the solution with a standardized 0.1 M HCl solution.
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Measurement: Record the pH of the solution after each addition of titrant using a calibrated pH meter.
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Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.
Caption: Workflow for pKa determination.
Protocol 2: Shake-Flask Method for LogP Determination
Causality: This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively.
Methodology:
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Preparation: Prepare a stock solution of the compound in either n-octanol or water. The n-octanol and water phases must be mutually saturated before use.
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Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.
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Equilibration: Shake the funnel for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate.
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Analysis: Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP determination.
Protocol 3: Kinetic Solubility Assay
Causality: This high-throughput method determines the concentration of a compound that remains in solution after precipitating from a DMSO stock solution into an aqueous buffer.
Methodology:
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Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
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Dilution: Add a small aliquot of the DMSO stock to a series of aqueous buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).
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Equilibration: Incubate the solutions for a period (e.g., 2 hours) to allow for precipitation of the excess compound.
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Separation: Remove the precipitated solid by filtration or centrifugation.
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Quantification: Analyze the concentration of the dissolved compound in the filtrate/supernatant using an analytical method like HPLC-UV.
Caption: Workflow for kinetic solubility assay.
Conclusion
Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate presents a promising scaffold for drug discovery, with a predicted physicochemical profile that is largely favorable for oral drug development. Its balanced lipophilicity, moderate aqueous solubility, and appropriate polar surface area suggest a good potential for absorption and distribution. The presence of a basic nitrogen with a pKa near physiological pH is a key feature that will strongly influence its behavior in biological systems, particularly its solubility and membrane permeability. While the computational data presented in this guide offers a robust starting point, experimental verification of these properties using the outlined standard protocols is a critical next step in the development of any therapeutic candidate based on this core structure.
References
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SwissADME. Swiss Institute of Bioinformatics. [Link]
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ACD/Percepta. Advanced Chemistry Development, Inc. [Link]
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ChemAxon Calculators and Predictors. ChemAxon. [Link]
